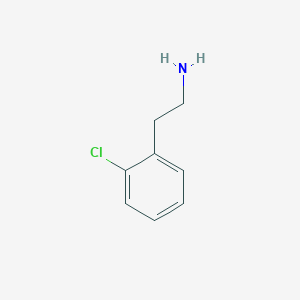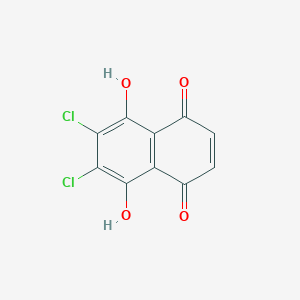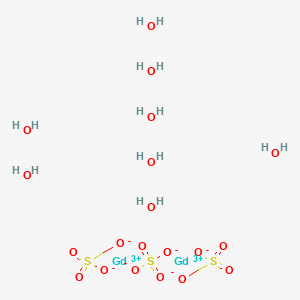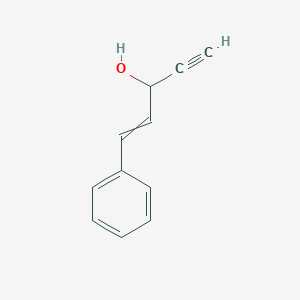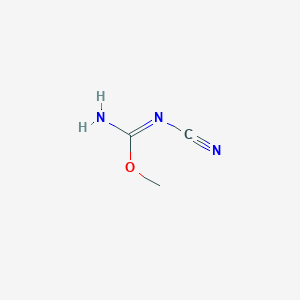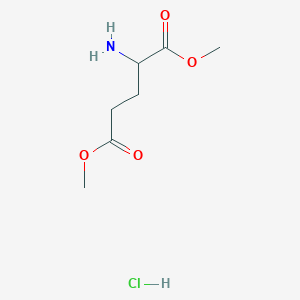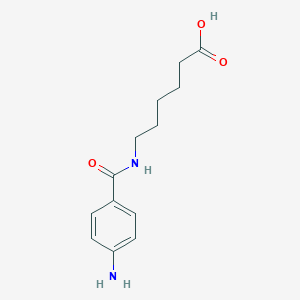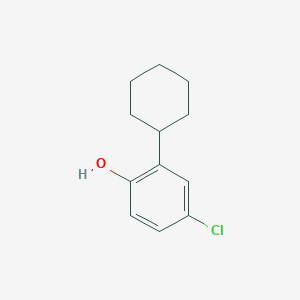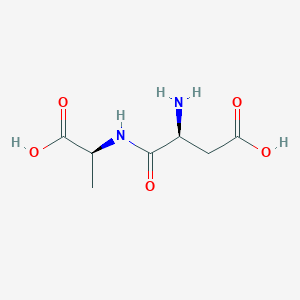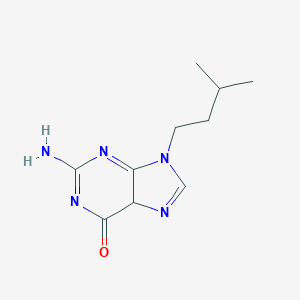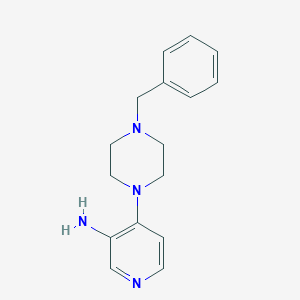
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, is not fully understood. However, it is known that this compound acts as a modulator of certain neurotransmitter receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, including DNA topoisomerase II and histone deacetylase.
Effets Biochimiques Et Physiologiques
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has a range of biochemical and physiological effects. This compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which can affect mood and behavior. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been shown to inhibit the growth of certain cancer cells in vitro, suggesting potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has several advantages for lab experiments. This compound is readily available and can be synthesized using a variety of methods. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has a range of biochemical and physiological effects, making it a useful tool for studying the activity of certain neurotransmitter receptors in the brain and the growth of cancer cells in vitro. However, there are also limitations to using piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, in lab experiments. This compound has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Orientations Futures
There are several future directions for research on piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of certain neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, and its potential anticancer properties. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo, in order to fully evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, can be synthesized using a variety of methods. One common method involves the reaction of 3-amino-4-pyridinecarboxylic acid with benzyl bromide in the presence of a base catalyst such as potassium carbonate. The resulting product is then treated with piperazine to yield piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-. Other synthetic methods include the reaction of 3-amino-4-pyridinecarboxylic acid with benzyl chloride or the reaction of 3-amino-4-pyridinecarboxylic acid with benzylamine.
Applications De Recherche Scientifique
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, including its ability to modulate the activity of certain neurotransmitter receptors in the brain. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been shown to have potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cells in vitro.
Propriétés
Numéro CAS |
14549-60-1 |
|---|---|
Nom du produit |
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl- |
Formule moléculaire |
C16H20N4 |
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
4-(4-benzylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C16H20N4/c17-15-12-18-7-6-16(15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,17H2 |
Clé InChI |
OENKIFHZQWWYBT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC=C3)N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC=C3)N |
Autres numéros CAS |
14549-60-1 |
Synonymes |
4-(4-Benzyl-1-piperazinyl)-3-pyridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



